GDC-0994 ERK1/2 Inhibitory Potency: The 4-Chloro-3-Fluorophenyl Substituent Enables Single-Digit Nanomolar IC50 Values
The final drug substance GDC-0994 (ravoxertinib), whose synthesis requires 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone as the key aryl building block, demonstrates an ERK2 IC50 of 0.3 nM and an ERK1 IC50 of 1.1 nM in biochemical assays [1]. In contrast, analogs bearing alternative aryl substitution patterns—including the 3-chloro-4-fluorophenyl regioisomer, the 4-chloro-2-fluorophenyl isomer, and the mono-chloro or mono-fluoro phenyl variants—exhibited ERK2 IC50 values elevated by 10- to >100-fold during the lead optimization campaign, establishing the 4-chloro-3-fluorophenyl substitution as the optimal arrangement for target engagement [1].
| Evidence Dimension | ERK2 biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ERK2 IC50 = 0.3 nM (GDC-0994 incorporating 4-chloro-3-fluorophenyl moiety) |
| Comparator Or Baseline | Regioisomeric 3-chloro-4-fluorophenyl analog: ERK2 IC50 > 10 nM; mono-halo analogs: ERK2 IC50 > 30 nM |
| Quantified Difference | At least 33-fold superior potency for 4-chloro-3-fluoro vs. 3-chloro-4-fluoro; >100-fold vs. mono-halo analogs |
| Conditions | Biochemical ERK2 inhibition assay; recombinant human ERK2 enzyme |
Why This Matters
This demonstrates that procurement of the correct regioisomeric intermediate directly determines whether the final API achieves clinical-grade potency, making isomer identity a non-negotiable quality attribute.
- [1] Blake JF, Burkard MR, Chan J, et al. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. J Med Chem. 2016;59(12):5650-5660. SAR tables in supporting information document comparative potency of substitution variants. View Source
